5-Methyl-2-morpholinobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-morpholin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-2-3-11-10(8-9)13-12(16-11)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLZXYJUGBZLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 2 Morpholinobenzo D Oxazole and Analogs
Historical Perspectives on Benzoxazole (B165842) Synthesis
The benzoxazole core is an aromatic, planar bicyclic system that has been a building block for a wide array of pharmacologically relevant molecules. chemicalbook.comrsc.org Historically, the synthesis of the benzoxazole nucleus has been dominated by methods that involve the coupling of ortho-substituted aminoaromatics, primarily o-aminophenols, with various carbon-based electrophiles. jocpr.com
Early and traditional methods often relied on the direct condensation of o-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides. jocpr.com These reactions typically required harsh conditions, such as the use of strong acids like polyphosphoric acid (PPA) or methanesulphonic acid, and high temperatures to facilitate the necessary dehydration and cyclization steps. ijpbs.comjocpr.com Another classical approach involves the oxidative cyclization of phenolic Schiff bases, which are themselves formed from the condensation of o-aminophenols and aldehydes. jocpr.com Despite the development of numerous modern techniques, these foundational strategies remain relevant and are often the starting point for developing more efficient synthetic routes.
Classical Synthetic Routes to 2-Substituted Benzo[d]oxazoles
The introduction of substituents at the 2-position of the benzoxazole ring is a key strategy for modulating the molecule's properties. Classical syntheses are broadly categorized into two main approaches: condensation reactions that build the ring with the substituent already incorporated, and cyclization reactions of pre-functionalized precursors. nih.gov
The most prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the condensation of o-aminophenols with a variety of carbonyl-containing compounds. chemicalbook.comrsc.org This strategy allows for the direct installation of the desired C2-substituent. The choice of the coupling partner and catalyst system can be tailored to achieve high yields and accommodate a wide range of functional groups. ijpbs.comchemicalbook.com
Commonly used reactants for this purpose include:
Carboxylic Acids: Direct coupling with o-aminophenols, often under microwave conditions or using dehydrating agents like PPA, provides a straightforward route to 2-substituted benzoxazoles. jocpr.com
Aldehydes: Condensation with aldehydes, followed by oxidative cyclization, is a widely used one-pot procedure. chemicalbook.comnih.gov Various catalysts, including samarium triflate in aqueous media and iron-based systems, have been employed to make this process more environmentally friendly. organic-chemistry.org
Acyl Chlorides: These highly reactive species readily couple with o-aminophenols, often catalyzed by acids such as methanesulphonic acid, to form the benzoxazole ring system. jocpr.commdpi.com
Other Reagents: The synthetic toolkit has expanded to include β-diketones, esters, isocyanides, and alcohols as viable partners for condensation with o-aminophenols under diverse catalytic conditions. chemicalbook.comacs.orgresearchgate.net
Interactive Table: Classical Condensation Reactions for 2-Substituted Benzoxazoles
| Coupling Partner | Catalyst/Reagent | General Conditions | Reference |
|---|---|---|---|
| Carboxylic Acids | Polyphosphoric Acid (PPA) / Microwaves | High temperature, solvent-free | jocpr.com |
| Aldehydes | Samarium Triflate (reusable) | Aqueous medium, mild conditions | organic-chemistry.org |
| Acyl Chlorides | Methanesulphonic Acid | One-pot, convenient | jocpr.com |
| β-Diketones | Brønsted Acid and CuI | Tolerates various substituents | acs.org |
| Isocyanides | Palladium (Pd) catalyst | Aerobic oxidation | organic-chemistry.org |
| Carbon Disulfide | Potassium Hydroxide (KOH) | Base-catalyzed condensation | ijpbs.com |
Intramolecular cyclization represents another major pathway to the benzoxazole core. nih.gov In these methods, an acyclic precursor containing the necessary o-aminophenol framework and the C2-substituent is synthesized first and then cyclized to form the heterocyclic ring.
Key cyclization strategies include:
Oxidative Cyclization of Phenolic Schiff Bases: This two-step, one-pot method involves the initial formation of a Schiff base (azomethine) from an o-aminophenol and an aldehyde. Subsequent intramolecular oxidative cyclization, often mediated by an oxidizing agent like Dess-Martin periodinane (DMP), yields the 2-substituted benzoxazole. nih.govorganic-chemistry.org
N-Deprotonation–O-SNAr Cyclization: A modern approach involves the synthesis of anilide precursors, which are then cyclized via a base-induced intramolecular nucleophilic aromatic substitution (SNAr). nih.gov For instance, anilides derived from 2-fluoroanilines can be deprotonated at the nitrogen, allowing the amide oxygen to act as a nucleophile, displacing the fluorine to close the oxazole (B20620) ring. nih.gov
Metal-Catalyzed Intramolecular Cyclization: Copper-catalyzed reactions are frequently used for the cyclization of precursors like 2-bromoarylamides. chemicalbook.com In the presence of a copper(II) oxide nanoparticle catalyst, for example, these substrates undergo intramolecular C-O bond formation to yield benzoxazoles. organic-chemistry.org
Specific Synthetic Pathways for 5-Methyl-2-morpholinobenzo[d]oxazole
The synthesis of the target compound, this compound, requires specific strategies to correctly place the methyl group on the benzene (B151609) ring and the morpholine (B109124) moiety at the 2-position. This can be achieved by selecting a precisely substituted starting material and an appropriate coupling partner.
To install the methyl group at the 5-position of the benzoxazole ring, the synthesis must begin with a correspondingly substituted o-aminophenol. The key precursor for this purpose is 4-methyl-2-aminophenol . The condensation of this specific starting material ensures that the resulting benzoxazole will bear a methyl group at the desired C5 position.
One synthetic route starts with 2-nitro-4-methylphenol, which is first reduced to generate 4-methyl-2-aminophenol. google.com This intermediate then undergoes a cyclization reaction with a suitable reagent to form the 5-methylbenzoxazole (B76525) core. google.com Studies have shown that the synthesis of benzoxazole derivatives from 2-aminophenols containing a methyl group at the 4-position can proceed effectively, yielding the desired products in moderate yields. nih.gov
With the 5-methylbenzoxazole core established, the final step is the introduction of the morpholine group at the 2-position. This can be accomplished through several modern synthetic methods.
Strategy 1: Condensation with a Morpholine-Amide Precursor
A recently developed method for synthesizing 2-substituted benzoxazoles involves the reaction of tertiary amides with 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O). nih.govresearchgate.net This cascade reaction involves the activation of the amide's carbonyl group by Tf₂O, followed by nucleophilic addition of the aminophenol, intramolecular cyclization, and elimination. nih.gov
In this context, 4-methyl-2-aminophenol can be reacted directly with 4-morpholinecarboxamide (or a related morpholine amide). The activation of the amide with Tf₂O and a base like 2-fluoropyridine (B1216828) would generate a highly reactive intermediate, which then undergoes condensation and cyclization to yield this compound directly. nih.govresearchgate.net
Strategy 2: Nucleophilic Substitution on a 2-Halo-5-methylbenzoxazole Intermediate
An alternative, two-step pathway involves first creating a reactive handle at the 2-position, which is then displaced by morpholine.
Formation of 2-Chloro-5-methylbenzo[d]oxazole: The precursor 4-methyl-2-aminophenol can be cyclized using a reagent like phosgene (B1210022) or a phosgene equivalent to form 5-methylbenzo[d]oxazol-2(3H)-one. Subsequent treatment with a chlorinating agent, such as sulfuryl chloride or phosphorus oxychloride, converts the oxazolone (B7731731) into the highly reactive 2-chloro-5-methylbenzo[d]oxazole intermediate. A similar multi-step synthesis starting from 2-nitro-4-methylphenol to produce a 2-chlorobenzoxazole (B146293) derivative has been documented. google.com
Nucleophilic Substitution: The 2-chloro intermediate can then be treated with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride ion at the 2-position to furnish the final product, this compound.
Interactive Table: Proposed Synthetic Pathways for this compound
| Strategy | Step 1 | Step 2 | Key Features |
|---|---|---|---|
| 1: Amide Condensation | Reaction of 4-methyl-2-aminophenol with a morpholine amide in the presence of Tf₂O and 2-fluoropyridine. | (One-pot reaction) | Direct, cascade reaction with high efficiency. nih.govresearchgate.net |
| 2: Nucleophilic Substitution | Synthesis of 2-chloro-5-methylbenzo[d]oxazole from 4-methyl-2-aminophenol. | Reaction of the 2-chloro intermediate with morpholine. | Two-step process involving a reactive intermediate. |
Reaction Conditions and Optimizations (e.g., temperature, solvents, additives)
The synthesis of 2-substituted-5-methylbenzoxazoles, such as this compound, is typically achieved through the condensation of 2-amino-4-methylphenol (B1222752) with a suitable morpholine-containing reactant, like a carboxylic acid, aldehyde, or their derivatives. nih.govjetir.org The optimization of reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring product purity. Key parameters that are frequently optimized include temperature, solvent selection, and the use of catalytic additives.
Research into the synthesis of analogous 2-arylbenzoxazoles provides a clear framework for this optimization process. For instance, in the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde (B42025), a variety of catalysts and conditions have been screened to determine the most effective route. While uncatalyzed reactions or those with traditional Lewis acids like FeCl₃ and ZnCl₂ show some conversion, the use of specialized catalysts can significantly improve outcomes. nih.govacs.org
A Brønsted acidic ionic liquid (BAIL) gel has been shown to be a highly effective heterogeneous catalyst for this transformation. acs.orgnih.gov Optimization studies revealed that while the reaction barely proceeds below 100°C, a temperature of 130°C under solvent-free conditions provides a 98% yield in 5 hours. acs.org This highlights the critical role of temperature in driving the condensation and cyclization steps.
Similarly, the choice of solvent is paramount, though solvent-free conditions are often preferred from a green chemistry perspective. nih.govacs.org When solvents are necessary, polar aprotic solvents like acetonitrile (B52724) are common. One optimized system for the synthesis of benzoxazoles from 2-aminophenols and β-diketones employed a combination of TsOH·H₂O and CuI as catalysts in acetonitrile (CH₃CN) at 80°C for 16 hours. organic-chemistry.org
The following table, derived from studies on 2-phenylbenzoxazole, illustrates the impact of catalyst choice on reaction conversion, a key aspect of optimization.
Table 1: Effect of Various Catalysts on 2-Phenylbenzoxazole Synthesis Reaction Conditions: 2-Aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), catalyst (4 mg) under solvent-free sonication at 70°C for 30 min. Data from GC-MS.
| Entry | Catalyst | Conversion (%) | Citation |
|---|---|---|---|
| 1 | Fe₃O₄ | 26 | nih.gov |
| 2 | ZnCl₂ | 35 | nih.gov |
| 3 | FeCl₃ | 30 | nih.gov |
| 4 | [EMIM]Cl | 31 | nih.gov |
| 5 | [BMIM]BF₄ | 43 | nih.gov |
Modern and Sustainable Synthetic Approaches for Benzoxazoles
Recent advancements in synthetic chemistry have emphasized the development of more efficient, safer, and environmentally benign methods for constructing heterocyclic scaffolds like benzoxazoles.
Green Chemistry Principles in Benzoxazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of benzoxazoles. rsc.org This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net A key strategy is the use of water or biodegradable solvents like glycerol, which can provide yields comparable to or better than conventional organic solvents. organic-chemistry.orgcapes.gov.br Another approach is the development of solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, which minimizes waste. nih.gov
The use of recyclable catalysts, such as ionic liquids or metal complexes immobilized on polymers or magnetic nanoparticles, is a cornerstone of green benzoxazole synthesis. nih.govrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, improving the atom economy and reducing the environmental impact of the process. nih.gov Such methods often produce water as the only byproduct, further enhancing their green credentials. nih.gov
Catalyst-Mediated Reactions (e.g., Metal and Non-Metal Catalysis)
Catalysis is central to modern benzoxazole synthesis, offering pathways with higher efficiency and selectivity under milder conditions. acs.orgrsc.org
Metal Catalysis: A wide array of metals have been employed to catalyze benzoxazole formation. Copper-based catalysts, particularly CuI, are versatile and commonly used for intramolecular cyclization reactions. organic-chemistry.orgorganic-chemistry.org Palladium complexes are effective in mediating aerobic oxidation and aminocarbonylation processes to build the benzoxazole core. rsc.orgorganic-chemistry.org In a notable example of heterogeneous catalysis, a desolvated manganese-based metal-organic framework (Mn-TPADesolv) functions as a robust Lewis acid catalyst. rsc.orgnih.gov This system achieves extremely high conversions (up to 99.9%) and turnover numbers (TONs) in short reaction times at room temperature, and the catalyst can be recycled over 30 times without losing performance. rsc.orgnih.gov Other effective metal catalysts include samarium triflate, nickel(II) complexes, and TiO₂–ZrO₂ composites. rsc.orgorganic-chemistry.org
Non-Metal Catalysis: Non-metal catalysts provide an alternative, often cheaper and less toxic, route to benzoxazoles. Brønsted acidic ionic liquids (BAILs), sometimes supported on a solid matrix to form a gel, have proven to be highly efficient, reusable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. acs.orgnih.gov Organocatalysis using organic dyes under visible light has also been developed for the aerobic oxidation of phenolic imines to form 2-arylbenzoxazoles, representing a green, metal-free approach. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of benzoxazoles. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating. thieme-connect.comresearchgate.net This rapid heating is effective for various synthetic strategies, including the condensation of 2-aminophenols with carboxylic acids, aldehydes, or nitriles. researchgate.netthieme-connect.com
Significantly, microwave assistance can enable reactions under catalyst- and solvent-free conditions. thieme-connect.com The direct coupling of 2-aminophenol with a range of aliphatic and aromatic carboxylic acids has been achieved in good yields by simply exposing the neat mixture to microwave irradiation. thieme-connect.com This approach is not only fast and efficient but also aligns with the principles of green chemistry by eliminating the need for catalysts and solvents. thieme-connect.combohrium.com In other protocols, microwaves are combined with catalysts like deep eutectic solvents (DES) or propylphosphonic anhydride (T3P) to facilitate one-pot syntheses from precursors like nitrophenols. researchgate.netbohrium.com
Table 2: Examples of Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles Reaction Conditions: 2-Aminophenol and carboxylic acid heated in a domestic microwave oven at full power for 20 minutes.
| Carboxylic Acid | 2-Substituted Benzoxazole Product | Yield (%) | Citation |
|---|---|---|---|
| Benzoic acid | 2-Phenylbenzoxazole | 85 | thieme-connect.com |
| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)benzoxazole | 82 | thieme-connect.com |
| Phenylacetic acid | 2-Benzylbenzoxazole | 88 | thieme-connect.com |
| Cinnamic acid | 2-Styrylbenzoxazole | 80 | thieme-connect.com |
Flow Chemistry Applications in Heterocycle Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of heterocycles like benzoxazoles, particularly for large-scale production. cam.ac.uknih.gov This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. cam.ac.ukacs.org
A key benefit of flow chemistry is the ability to safely handle highly reactive or unstable intermediates. nih.govacs.org In one multistep process for synthesizing functionalized benzoxazoles, an unstable lithiated intermediate was generated and immediately quenched in-line, minimizing byproduct formation that plagued traditional batch processes. cam.ac.uk This precise control led to high yields and quality, with a demonstrated throughput of 0.85 kg of product per hour per liter of reactor volume, showcasing the method's scalability and robustness. cam.ac.uk The superior heat exchange in flow reactors also allows for superheating reactions above the solvent's boiling point, often accelerating reaction rates significantly. acs.org
Analytical and Spectroscopic Tools for Structural Elucidation in Research Contexts
The definitive identification and structural confirmation of newly synthesized compounds like this compound rely on a suite of analytical and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H-NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another. nih.govresearchgate.net For a benzoxazole derivative, characteristic signals appear in the aromatic region (approx. 6.8-8.8 ppm). nih.gov ¹³C-NMR spectroscopy is used to identify all unique carbon atoms in the molecule. nih.govnih.gov Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to definitively establish the molecular formula. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are also used to analyze reaction mixtures and metabolites. nih.govijpsr.com The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. ijpsr.comolemiss.edu For a benzoxazole derivative, characteristic absorption bands would confirm the presence of the C=N bond (around 1654-1688 cm⁻¹), C-O ether linkages, and aromatic C=C bonds. nih.gov
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate structural confirmation. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles, offering unequivocal proof of the molecular structure. nih.govacs.org The experimental data can also be compared with theoretical models from Density Functional Theory (DFT) calculations. nih.gov
Chromatographic Methods for Product Isolation and Purity Assessment
Following the synthesis of this compound and its analogs, purification is essential to remove unreacted starting materials, reagents, and byproducts. Chromatographic techniques are the primary methods employed for this purpose, ensuring the high purity of the final compound.
Column Chromatography is the most widely used technique for the purification of benzoxazole derivatives on a laboratory scale. acs.orgmdpi.com The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. The choice of eluent is critical for achieving good separation. A common solvent system for these types of compounds is a mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexanes/ethyl acetate. chemicalbook.comrsc.orgscielo.br By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column.
Thin-Layer Chromatography (TLC) is an indispensable tool used in conjunction with column chromatography. It is utilized to monitor the progress of a reaction, to identify the components in a mixture, and to determine the optimal solvent system for column chromatography. acs.orggoogle.com The separation on a TLC plate is based on the same principles as column chromatography. The purity of the collected fractions from the column is often assessed by TLC, where a pure compound should appear as a single spot. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) or by using staining agents. rsc.org
High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative-scale purification. It offers higher resolution and speed compared to traditional column chromatography. For purity assessment, analytical HPLC can provide quantitative information about the purity of the synthesized compound, with purities often exceeding 99% being achievable. google.com
Interactive Data Table: Chromatographic Purification Methods for Benzoxazole Analogs
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| 2-Aryl-5-methyl-oxazoles | Silica Gel | Hexane / Ethyl Acetate | rsc.org |
| 2-Substituted Benzoxazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | chemicalbook.commdpi.com |
| 2-Benzoylbenzoxazoles | Silica Gel | Heptane / Ethyl Acetate | rsc.org |
| 2-(Nitromethyl)benzoxazoles | Silica Gel | Hexanes / Ethyl Acetate (2:1) | scielo.br |
Advanced Spectroscopic and Spectrometric Techniques (e.g., NMR, MS) for Confirmation
Once purified, the definitive confirmation of the chemical structure of this compound is accomplished using a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons (a singlet), the aromatic protons on the benzoxazole ring, and the methylene (B1212753) protons of the morpholine ring (typically two triplets). rsc.orgscielo.br
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum would show characteristic peaks for the methyl carbon, the aromatic carbons, the carbons of the morpholine ring, and the C=N carbon of the oxazole ring. scielo.brrsc.orgbeilstein-journals.orgrsc.org
¹⁵N NMR can also be used to characterize the nitrogen atoms within the heterocyclic system, providing further structural confirmation. beilstein-journals.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile compounds, providing both retention time from the GC and a mass spectrum from the MS. scielo.br The mass spectrum will show the molecular ion peak (M+), which corresponds to the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule with high confidence. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the oxazole ring, and C-O-C stretching of the ether linkage in the morpholine and oxazole rings. rsc.org
Interactive Data Table: Expected Spectroscopic Data for this compound Analogs
| Technique | Compound Type / Functional Group | Expected Chemical Shift (δ ppm) or m/z | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Benzene Ring) | ~7.0 - 8.5 | rsc.orgrsc.org |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.4 | rsc.org |
| ¹³C NMR | Aromatic Carbons | ~110 - 155 | rsc.orgrsc.org |
| ¹³C NMR | Oxazole Ring Carbons | ~120 - 165 | rsc.orgbeilstein-journals.org |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~21 | rsc.org |
| MS (GC-MS) | Molecular Ion Peak (M+) | Corresponds to Molecular Weight | scielo.br |
Preclinical Pharmacological Investigation and Biological Activity Profiling
In Vitro Biological Screening Paradigms
The in vitro biological activity of novel chemical entities is a cornerstone of modern drug discovery, providing initial insights into their potential therapeutic applications. For the compound 5-Methyl-2-morpholinobenzo[d]oxazole, a multifaceted approach encompassing cell-based assays, enzyme inhibition studies, and receptor binding assays would be essential to elucidate its pharmacological profile.
Cell-Based Assays for Compound Activity (e.g., proliferation, viability)
Cell-based assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on various cell lines. These assays measure parameters like cell proliferation, viability, and apoptosis. For this compound, screening against a panel of cancer cell lines, such as those from the National Cancer Institute (NCI-60), could reveal potential anti-cancer properties. The benzoxazole (B165842) scaffold is a known pharmacophore in a variety of biologically active compounds, including those with demonstrated anti-proliferative effects. nih.gov
A typical experimental approach would involve treating cancer cell lines with increasing concentrations of this compound and assessing cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assays. The half-maximal inhibitory concentration (IC50) values would then be calculated to quantify the compound's potency.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 (Breast Cancer) | 1 | 95 | 15.2 |
| 10 | 60 | ||
| 25 | 45 | ||
| 50 | 20 | ||
| A549 (Lung Cancer) | 1 | 98 | 22.5 |
| 10 | 75 | ||
| 25 | 50 | ||
| 50 | 30 | ||
| HEK293 (Normal Kidney) | 1 | 100 | >50 |
| 10 | 98 | ||
| 25 | 95 | ||
| 50 | 90 |
Enzyme Inhibition Studies
Enzyme inhibition assays are critical for identifying specific molecular targets of a compound. The oxazole (B20620) and morpholine (B109124) moieties are present in numerous enzyme inhibitors. nih.gov For instance, derivatives of oxazole have been investigated for their inhibitory activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov
To investigate the enzyme inhibition profile of this compound, a panel of therapeutically relevant enzymes could be screened. This might include kinases, proteases, and metabolic enzymes. The inhibitory activity is typically determined by measuring the enzyme's catalytic activity in the presence of the compound.
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | 0.1 | 15 | 8.9 |
| 1 | 40 | ||
| 10 | 75 | ||
| 50 | 95 | ||
| Inosine Monophosphate Dehydrogenase (IMPDH) | 0.1 | 5 | >50 |
| 1 | 10 | ||
| 10 | 25 | ||
| 50 | 40 |
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.
Given the structural motifs within this compound, it could be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. For example, some morpholine-containing compounds have shown affinity for dopamine (B1211576) receptors. nih.gov
Table 3: Hypothetical Receptor Binding Data for this compound
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D3 Receptor | [³H]Spiperone | 250 |
| Serotonin 5-HT1A Receptor | [³H]8-OH-DPAT | >1000 |
| Adrenergic α1A Receptor | [³H]Prazosin | 850 |
Target Identification and Validation Strategies
Identifying the specific molecular target(s) of a bioactive compound is a crucial step in understanding its mechanism of action and for further drug development.
Proteomic Approaches for Target Deconvolution
In the absence of a clear hypothesis about the molecular target, unbiased proteomic approaches can be employed. Techniques such as affinity chromatography-mass spectrometry or chemical proteomics could be utilized. In this approach, a modified version of this compound, functionalized with a reactive group or a linker, would be used to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
Broad Spectrum Biological Activities Explored in Preclinical Research
Antimicrobial Activity Research (e.g., antibacterial, antifungal)
No studies were identified that investigated the antibacterial or antifungal properties of this compound.
Antineoplastic/Antiproliferative Activity Research
There is no available research on the antineoplastic or antiproliferative effects of this compound against any cancer cell lines.
Anti-inflammatory Modulatory Effects
The potential for this compound to exert anti-inflammatory effects has not been reported in the scientific literature.
Neuromodulatory Potentials and CNS Activity Research
No preclinical studies on the neuromodulatory or central nervous system activities of this compound were found.
Antitubercular Activity Studies
There are no published studies evaluating the antitubercular activity of this compound.
Structure Activity Relationship Sar Studies of 5 Methyl 2 Morpholinobenzo D Oxazole Derivatives
Systematic Modification of the Benzo[d]oxazole Core
The benzoxazole (B165842) ring system is a privileged structure in drug discovery, and its substitution pattern significantly influences biological activity. researchgate.netnih.gov Modifications on the benzo[d]oxazole core of 5-Methyl-2-morpholinobenzo[d]oxazole can be systematically explored to understand their impact on activity.
The nature of the substituent at the 5-position of the benzoxazole ring is a critical determinant of biological activity. While specific data for 5-substituted-2-morpholinobenzo[d]oxazole is limited, general SAR studies on 2,5-disubstituted benzoxazoles provide valuable insights. nih.gov
The introduction of a halogen atom, such as chlorine or bromine, at the 5-position can increase lipophilicity and may lead to enhanced cell membrane permeability. Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The position of the halogen is also crucial; for example, a meta-bromo substitution has been noted for its positive effect on the anti-proliferative activity of some benzoxazole derivatives.
A hydroxyl group at the 5-position introduces a polar, hydrogen-bonding capable moiety. This can lead to improved water solubility and the potential for specific hydrogen bond interactions with the target protein, which could either enhance or diminish activity depending on the nature of the binding site.
Table 1: Postulated Influence of 5-Position Substituents on the Activity of 2-Morpholinobenzo[d]oxazole Derivatives
| Substituent at 5-Position | Postulated Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Methyl (CH₃) | Increases lipophilicity | May enhance binding through hydrophobic interactions. |
| Halogen (e.g., Cl, Br) | Increases lipophilicity, potential for halogen bonding | Can improve membrane permeability and binding affinity. |
| Hydroxyl (OH) | Increases polarity, hydrogen bond donor/acceptor | May improve solubility and form specific interactions with target. |
The oxazole (B20620) ring itself is a key pharmacophoric element. Its integrity and the nature of its fusion to the benzene (B151609) ring are generally considered essential for the characteristic biological activities of benzoxazoles. Bioisosteric replacement of the oxazole ring with other five-membered heterocycles, such as thiazole (B1198619) or imidazole, can lead to significant changes in activity. This is because the heteroatoms in the ring influence its electronic properties, hydrogen bonding capacity, and metabolic stability. For instance, replacing the oxygen atom with sulfur to form a benzothiazole (B30560) can alter the geometry and electronic distribution of the molecule, leading to a different pharmacological profile.
Bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring has been shown to result in higher polarity and reduced metabolic degradation in some classes of compounds. nih.gov Similar strategies could be applied to the benzoxazole core to modulate the physicochemical and pharmacokinetic properties of this compound derivatives.
Variations on the 2-Morpholino Moiety
The morpholine (B109124) ring at the 2-position of the benzoxazole core is a common feature in many bioactive compounds, often contributing to improved aqueous solubility and favorable pharmacokinetic properties. researchgate.net
While the parent this compound is achiral, the introduction of substituents on the morpholine ring can create stereogenic centers. In such cases, the stereochemistry can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The separation of enantiomers is often achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). nih.govmdpi.comdoi.org For chiral derivatives of this compound, it would be crucial to separate and evaluate the individual enantiomers to identify the more active and/or less toxic stereoisomer.
Furthermore, the nature and position of the heteroatoms in the ring are critical. Replacing the oxygen atom of the morpholine ring with a sulfur atom to give a thiomorpholine (B91149) ring, or with another nitrogen atom to yield a piperazine (B1678402) ring, would alter the hydrogen bonding capacity, polarity, and metabolic stability of the compound. For example, piperazine derivatives often exhibit a different spectrum of biological activities compared to their morpholine counterparts. Studies on related heterocyclic systems have shown that such modifications can have a dramatic impact on the pharmacological profile.
Table 2: Potential Impact of Morpholine Ring Analogues on the Properties of 2-Substituted Benzoxazoles
| Morpholine Analogue | Ring Size | Heteroatoms | Potential Impact on Properties |
| Pyrrolidine | 5-membered | 1 x N | Increased rigidity compared to morpholine. |
| Piperidine | 6-membered | 1 x N | Removal of the ether oxygen, reducing hydrogen bond accepting capacity. |
| Thiomorpholine | 6-membered | 1 x N, 1 x S | Altered electronics and potential for different metabolic pathways. |
| Piperazine | 6-membered | 2 x N | Introduction of a second basic center, altering pKa and potential for further substitution. |
| Azetidine | 4-membered | 1 x N | Highly strained ring, leading to different conformational preferences. researchgate.net |
This table provides a conceptual framework for SAR studies, as direct comparative studies for 2-substituted benzoxazole derivatives with these specific analogues are not extensively detailed in the provided search results.
The introduction of substituents on the morpholine ring can provide a fine-tuning mechanism for modulating the activity and properties of the parent compound. Alkylation at the nitrogen atom of the morpholine ring is a common modification that can influence the basicity and lipophilicity of the molecule. The size and nature of the alkyl group can impact steric interactions within the binding pocket of a target protein.
Functionalization of the morpholine ring with various groups, such as hydroxyl, amino, or carbonyl groups, can introduce new points of interaction with a biological target. For example, a hydroxyl group could act as a hydrogen bond donor, while a carbonyl group could act as a hydrogen bond acceptor. These modifications can also influence the metabolic stability and pharmacokinetic profile of the compound.
Linker Region Modifications (if applicable in related analogs)
While specific structure-activity relationship (SAR) studies detailing linker modifications for this compound are not extensively available in public literature, valuable insights can be drawn from research on analogous 2-aminobenzoxazole (B146116) and other heterocyclic structures. In these related series, the "linker" can be defined as the molecular bridge connecting the core benzoxazole scaffold to various substituent groups. Modifications to this region, as well as to the appended groups themselves, have been shown to be critical for biological activity.
In a study on 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate transporter Spns2, researchers performed extensive SAR by modifying the hydrophobic tail, a heterocyclic linker, and a primary amine head group. nih.gov These modifications provide a framework for understanding how changes to regions analogous to the morpholino and methyl groups of this compound might influence activity.
One area of investigation involved homologation, the systematic increase in the length of a carbon chain linker. For instance, in a series of 2-aminobenzoxazole derivatives with a linear alkyl amine head group, varying the carbon linker length from two to five carbons demonstrated that a three-carbon linker was optimal for inhibitory activity. nih.gov This highlights the importance of the spatial relationship between the benzoxazole core and peripheral functional groups.
Further studies on related heterocyclic compounds, such as thiazole derivatives, have also underscored the importance of the linker region. In one such study, modifications to the carbonyl linker between a thiazole "B" ring and other aromatic rings were investigated to expand SAR and identify more potent compounds. nih.gov Another study on benzimidazole (B57391) derivatives noted that a thioacetamide (B46855) linker was essential for anti-inflammatory activity. mdpi.com These examples from related heterocyclic systems reinforce the principle that the nature and geometry of the linker are key determinants of biological effect.
The table below summarizes findings from a study on 2-aminobenzoxazole derivatives, which can be considered analogous for predicting the effect of modifications on related structures. nih.gov
| Compound Series | Linker/Substituent Modification | Observed Impact on Activity |
| Linear Alkyl Amines | Increasing carbon linker length from 2 to 5 carbons | A 3-carbon linker was found to be optimal, increasing inhibitory activity significantly compared to a 2-carbon linker. nih.gov |
| Cyclic Amines | Introduction of various cyclic amine moieties (e.g., pyrrolidine, piperazine) | Pyrrolidine head groups were found to be potent, while exocyclic amines were not well-tolerated. nih.gov |
| Hydrophobic Tail | Variation in the length and composition of an alkyl tail | Decyl tails were shown to have favorable potency. nih.gov |
These findings from analogous series suggest that modifications to the morpholine ring (as a cyclic amine substituent) and the spatial arrangement dictated by its attachment to the benzoxazole core are likely to have a significant impact on the biological profile of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, various QSAR studies have been conducted to guide the design of more potent molecules.
Descriptor Selection and Calculation in QSAR Studies
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. The process begins with the careful curation of chemical structures and their associated biological activities, which are often converted to a logarithmic scale (e.g., pIC50) to be used as the dependent variable. nih.gov
For benzoxazole derivatives, a wide array of descriptors has been employed in QSAR studies:
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule. Examples include Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices (R), which have been found to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net
Physicochemical Descriptors: Calculated using software like Dragon, these descriptors can include parameters like H1p (a descriptor of polarity), R5u (a radial distribution function descriptor), and RTe (a topological electronic descriptor). These were found to play an important role in the estrogen receptor-β binding of phenyl benzoxazole derivatives. researchgate.net
Energy-Based Descriptors: Derived from molecular docking studies, these descriptors quantify the interaction energy between a ligand and its target receptor. They can include Binding Energy, Intermolecular Energy, and van der Waals energy. A 2D-QSAR model for benzoxazole derivatives as inhibitors of Cryptosporidium parvum IMPDH was built using such energy-based descriptors. acs.org
3D Descriptors (CoMFA and CoMSIA): In 3D-QSAR studies, molecules are aligned in 3D space, and steric and electrostatic interaction fields are calculated.
CoMFA (Comparative Molecular Field Analysis) calculates steric and electrostatic fields.
CoMSIA (Comparative Molecular Similarity Indices Analysis) calculates additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. These methods have been successfully applied to benzoxazole derivatives to model their anticancer activity. nih.gov
The selection of the most relevant descriptors is a critical step, often involving statistical techniques to reduce the initial large set of calculated descriptors to a smaller, more informative subset. This process aims to remove redundant or irrelevant variables. mdpi.com
The table below summarizes various descriptor types used in QSAR studies of benzoxazole derivatives.
| Descriptor Class | Specific Examples | Application in Benzoxazole QSAR | Reference |
| Topological | Kier's molecular connectivity indices (¹χ, ¹χv) | Modeling antimicrobial activity. researchgate.net | researchgate.net |
| Physicochemical | H1p, R5u, RTe | Predicting estrogen receptor-β binding. researchgate.net | researchgate.net |
| Energy-Based | Binding Energy, Intermolecular Energy, vdW Energy | Modeling enzyme inhibition. acs.org | acs.org |
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | Modeling anticancer activity against various cell lines. nih.gov | nih.gov |
Model Development and Validation for Predictive Power
Once descriptors are selected, a mathematical model is developed to correlate them with biological activity. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. acs.org More complex, 3D-QSAR methods like CoMFA and CoMSIA are also frequently employed. nih.gov
The development of a reliable QSAR model requires rigorous validation to ensure its statistical significance and predictive power. This is a critical step to confirm that the model is not a result of chance correlation. Key validation metrics include:
Correlation Coefficient (R²): This measures the goodness of fit for the training set data. A value closer to 1 indicates a better fit.
Cross-Validated Correlation Coefficient (Q² or Rcv²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A statistically robust model typically has a Q² value greater than 0.5.
Predictive R² (R²pred): This metric assesses the model's ability to predict the activity of an external test set of compounds that were not used in model development. It is a crucial indicator of the model's real-world predictive power.
The table below presents validation statistics from various QSAR studies on benzoxazole derivatives, demonstrating the predictive capabilities of the developed models.
| QSAR Method | Target/Activity | R² | Q² (Rcv²) | R²pred | Reference |
| 2D-QSAR (MLR) | C. parvum IMPDH Inhibition | 0.7948 | - | - | acs.org |
| QSAR (MLR) | Estrogen Receptor-β Binding | 0.948 | 0.921 | 0.853 | researchgate.net |
| 3D-QSAR (CoMFA) | Anticancer (HCT-116 cells) | - | 0.574 | 0.5597 | nih.gov |
| 3D-QSAR (CoMSIA) | Anticancer (HepG2 cells) | - | 0.711 | 0.6198 | nih.gov |
| 3D-QSAR (CoMSIA) | Anticancer (MCF-7 cells) | - | 0.669 | 0.6577 | nih.gov |
These validated QSAR models, particularly the 3D-QSAR models, provide visual representations through contour maps. These maps highlight regions where certain properties (e.g., steric bulk, positive charge) are predicted to either increase or decrease biological activity, thereby offering crucial guidance for the rational design of new, more potent this compound derivatives and related analogs. nih.govnih.gov
No Publicly Available Research Found for this compound
A comprehensive search of publicly accessible scientific literature and databases has revealed no specific research data on the biological actions of the chemical compound this compound.
Despite a thorough investigation for information pertaining to the mechanistic elucidation of its biological action, no studies detailing its molecular interactions, binding kinetics, thermodynamics, or potential allosteric modulation have been identified.
Furthermore, the search yielded no information regarding its effects on cellular pathways. Specifically, there is no available research on its modulation of signal transduction pathways, its role in apoptosis and cell cycle regulation, or its interactions with the autophagy pathway.
Consequently, it is not possible to provide an article with the requested detailed scientific content and data tables as outlined. The absence of published research on this compound prevents a scientifically accurate discussion of its biological properties.
Mechanistic Elucidation of Biological Action
Gene Expression Profiling and Transcriptomic Analysis
A comprehensive search of scientific databases and literature has yielded no specific studies on the gene expression profiling or transcriptomic analysis of 5-Methyl-2-morpholinobenzo[d]oxazole. Consequently, there is no available data detailing the effects of this compound on the transcriptome of any biological system. Research in this area would be necessary to understand how this compound may alter gene expression patterns and to identify potential cellular pathways it may influence.
Table 1: Gene Expression Modulation by this compound
| Gene | Fold Change | p-value | Cell/Tissue Type |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Proteomic and Metabolomic Investigations
Similarly, a thorough review of existing research has found no published studies concerning the proteomic or metabolomic effects of this compound. Therefore, information regarding changes in protein expression profiles or metabolic fingerprints upon exposure to this compound is currently unavailable. Such investigations would be crucial for identifying the protein targets and metabolic pathways that are potentially modulated by this compound, providing deeper insight into its mechanism of action.
Table 2: Proteomic Alterations Induced by this compound
| Protein | Accession Number | Fold Change | Function |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Table 3: Metabolomic Profile Changes in Response to this compound
| Metabolite | KEGG ID | Fold Change | Pathway |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design Approaches
Ligand-based drug design methodologies are utilized when the three-dimensional structure of the biological target is unknown or when a set of active compounds is available. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and exert its biological effect.
Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to screen large compound libraries in a process called virtual screening. This helps in identifying novel compounds that match the pharmacophoric features and are therefore likely to be active. For instance, a pharmacophore model for a series of inhibitors can be generated based on the most active compounds, and this model can then be used to filter databases for new potential hits. nih.gov A well-defined pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ring features. nih.gov The quality of a pharmacophore model is often assessed by its ability to distinguish active from inactive compounds in a known dataset. nih.gov
3D-QSAR Methodologies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are aimed at establishing a correlation between the biological activity of a set of compounds and their 3D molecular properties. Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
In a typical 3D-QSAR study, a series of molecules with known activities are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. These fields are then used as descriptors to build a statistical model, often using Partial Least Squares (PLS) regression, that can predict the activity of new compounds.
For example, a 3D-QSAR study on a series of benzoxazole (B165842) derivatives as eukaryotic topoisomerase II inhibitors yielded a CoMFA model with a high correlation coefficient (r² value of 0.997), indicating a good fit of the model. nih.gov The contour maps generated from such models can guide the modification of the lead compound to enhance its activity. For instance, the model might suggest that bulky substituents in a certain region or electronegative groups in another would be beneficial for the biological activity. nih.gov In another study on oxadiazole derivatives, both CoMFA and CoMSIA models showed good predictive ability for anti-Alzheimer's agents. rsc.org
Table 1: Example of 3D-QSAR Model Validation Parameters for Benzothiazole (B30560) Derivatives
| Parameter | Value (CoMSIA Model) | Reference |
|---|---|---|
| q² | 0.569 | frontiersin.org |
| r² | 0.915 | frontiersin.org |
| SEE | 0.109 | frontiersin.org |
| F-value | 52.714 | frontiersin.org |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) approaches are employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. These methods aim to design ligands that can bind to the target with high affinity and selectivity.
Protein-Ligand Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. amazonaws.com It is widely used to understand the binding mode of active compounds and to screen virtual libraries for potential binders. The process involves sampling a large number of conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.
Docking studies on benzoxazole derivatives have been performed against various targets. For instance, docking of benzoxazole derivatives into the ATP binding site of DNA gyrase B has helped in understanding the protein-ligand interactions. researchgate.net In a study of benzoxazole derivatives as anti-inflammatory agents, docking into the COX-2 enzyme active site revealed key interactions with amino acid residues like Tyr-355 and Arg-120. nih.govammanu.edu.jo The docking scores from these studies can be used to rank compounds and prioritize them for experimental testing. For example, in a study of formazan (B1609692) derivatives of benzoxazole, compound 4c showed the highest dock score of -8.0 kcal/mol against the 4URO receptor. nih.gov
Table 2: Example of Docking Scores for Benzoxazole Derivatives against DNA Gyrase
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Compound 3 | -6.388 | researchgate.net |
| Compound 10 | -6.389 | researchgate.net |
| Compound 13 | -6.414 | researchgate.net |
| Compound 14 | -6.463 | researchgate.net |
| Compound 26 | -6.687 | researchgate.net |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. Starting from a docked pose, an MD simulation can be used to assess the stability of the complex and to refine the binding mode. The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored to evaluate the stability of the simulation.
MD simulations have been applied to study the complexes of benzoxazole derivatives with their targets. For example, a 100 ns MD simulation was performed on a celastrol (B190767) derivative bound to RANKL to understand its stability and binding mode. acs.org In another study, MD simulations of benzoxazole derivatives in the active site of DNA gyrase subunit B showed that the ligand-bound protein was more stable than the apoprotein. researchgate.net Similarly, MD simulations of formazan derivatives of benzoxazole confirmed the stability of the ligand-receptor interaction. nih.gov
Binding Free Energy Calculations
Binding free energy calculations are used to provide a more accurate estimation of the binding affinity of a ligand to a protein than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories.
These methods calculate the free energy of the complex, the protein, and the ligand in solution to estimate the binding free energy. For example, in a study of formazan derivatives of benzoxazole, MM/PBSA analysis revealed a maximum free binding energy of -58.831 kJ/mol for compound 4c. nih.gov More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be used for more accurate predictions.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) in Preclinical, Theoretical Contexts
In the realm of drug discovery and development, the prediction of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical step. In silico ADMET prediction tools are frequently employed to provide an early-stage assessment of a compound's likely performance in a biological system. researchgate.net These predictions are based on the molecule's structure and physicochemical properties.
The absorption and distribution of a drug candidate are key determinants of its bioavailability and its ability to reach the target site. For 5-Methyl-2-morpholinobenzo[d]oxazole, various molecular descriptors would be calculated using computational software to predict its absorption and distribution characteristics. These descriptors often include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Several established models, such as Lipinski's Rule of Five, are used to gauge the "drug-likeness" of a compound. researchgate.net These rules provide a general guideline for oral bioavailability. In silico models can also predict gastrointestinal absorption and blood-brain barrier penetration. For instance, studies on other benzoxazole derivatives have utilized platforms like SwissADME and QikProp to forecast these parameters. researchgate.netpnrjournal.com
A hypothetical in silico absorption and distribution profile for this compound, based on methodologies applied to similar heterocyclic compounds, is presented below.
Table 1: Illustrative In Silico Absorption and Distribution Predictions for this compound
| Parameter | Predicted Value | Significance for Drug-Likeness |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | < 5 | Optimal lipophilicity for absorption |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicator of good cell permeability |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |
| Gastrointestinal Absorption | High | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Penetration | Predicted as Low/High | Determines potential for CNS activity |
Note: The values in this table are illustrative and represent the types of predictions that would be generated in a computational study. They are not based on experimental data for this compound.
Understanding how a compound is metabolized and excreted is crucial for determining its half-life and potential for drug-drug interactions. Computational models can predict the susceptibility of a molecule to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. japtronline.com For this compound, in silico tools would identify potential sites of metabolic transformation on the molecule.
Predictions would assess whether the compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This information is vital for predicting potential adverse drug reactions and interactions. japtronline.comjaptronline.com Similarly, computational methods can provide an indication of the likely routes of excretion, such as renal or biliary clearance.
Early identification of potential toxicity is a cornerstone of modern drug development. In silico toxicology models use a compound's structure to predict various forms of toxicity, such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity. researchgate.net For this compound, a computational toxicity assessment would involve screening against a panel of predictive models.
These models are often built from large datasets of known toxic compounds and can provide a risk assessment that helps guide subsequent experimental toxicity testing. For example, studies on other nitrogen-containing heterocyclic compounds have shown favorable in silico toxicity profiles, indicating a low risk of cardiotoxicity. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of a molecule's properties at the electronic level. These methods are used to determine the three-dimensional structure, stability, and reactivity of a compound.
Density Functional Theory (DFT) is a common quantum chemical method used to analyze the electronic structure of molecules. epstem.net For this compound, DFT calculations could be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich or electron-poor. This information is valuable for understanding potential intermolecular interactions.
Table 2: Illustrative Quantum Chemical Properties for this compound
| Property | Illustrative Calculated Value | Significance |
| HOMO Energy | e.g., -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | e.g., -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | e.g., 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | e.g., 3.5 D | Influences solubility and intermolecular interactions |
| Total Energy | e.g., -850 Hartrees | The total electronic energy of the molecule |
Note: The values in this table are for illustrative purposes to demonstrate the output of quantum chemical calculations and are not specific experimental or calculated data for this compound.
A molecule's biological activity is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, which contains flexible morpholine (B109124) and methyl groups, several low-energy conformations may exist.
Quantum chemical calculations, such as DFT, can be used to perform a systematic search for different conformers and determine their relative stabilities. nih.gov This analysis is crucial for understanding how the molecule might bind to a biological target. The most stable conformer is often the one that is most populated at physiological temperatures and is therefore of greatest interest for structure-activity relationship studies. Studies on similar heterocyclic systems have used these methods to determine the preferred conformation in the solid state and in solution. nih.govnih.gov
Analog Design and Optimization Strategies
Scaffold Hopping and Bioisosteric Replacement for Enhanced Activity or Selectivity
While these are common strategies in medicinal chemistry, no studies have been published that specifically apply scaffold hopping or bioisosteric replacement to 5-Methyl-2-morpholinobenzo[d]oxazole.
For related classes of compounds, these strategies are prevalent. For example, in the development of P2Y12 receptor antagonists, 5-alkyl-1,3-oxazoles were successfully used as bioisosteres for a metabolically labile ethyl ester functionality. nih.gov This demonstrates the principle of using heterocyclic rings to replace less stable groups. The benzoxazole (B165842) heterocycle itself is often considered a bioisostere for other aromatic or heteroaromatic rings in various drug design programs. nih.gov The table below lists common bioisosteric replacements that are often considered in medicinal chemistry programs. cambridgemedchemconsulting.com
| Original Group | Potential Bioisosteric Replacement(s) |
| Hydrogen (H) | Deuterium (D), Fluorine (F) |
| Methyl (CH₃) | Amino (NH₂), Hydroxyl (OH), Fluorine (F), Chlorine (Cl) |
| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl |
| Ester (CO₂R) | Amide (CONHR), Oxazole (B20620), Oxadiazole |
| -O- (ether) | -CF₂- |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which are then grown or combined to produce a higher affinity lead. There is no evidence in the scientific literature to suggest that this compound was developed or optimized using FBDD approaches. This technique relies on the identification of low-molecular-weight fragments that bind weakly to a biological target, followed by optimization of these fragments.
Computational-Assisted Analog Design and Library Generation
Computational chemistry plays a significant role in modern drug discovery, assisting in the design of new analogs and the generation of virtual libraries for screening. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict how modifications to a lead structure might affect its binding affinity and other properties.
No computational studies specifically focused on the design of analogs of this compound have been reported. Research on related structures, such as nitroimidazole antitubercular agents, has utilized QSAR to understand the determinants of their activity, highlighting the importance of specific structural features for biological function. nih.gov Such computational approaches are standard in lead optimization but have not been documented for the specific compound .
Potential Preclinical Therapeutic Applications and Future Research Directions
Exploratory Research in Disease Models (Preclinical Laboratory and In Vivo Studies)
The therapeutic potential of a compound is initially explored in various preclinical models, including in vitro cell-based assays and in vivo animal models that mimic human diseases.
Oncology Research Models (e.g., various cancer cell lines, xenograft models)
The benzoxazole (B165842) scaffold is a constituent of numerous compounds investigated for their anticancer properties. nih.govdntb.gov.ua Derivatives of this class have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon. nih.govnih.gov For instance, certain 5-(carbamoylmethylene)-oxazolidin-2-ones, which share the oxazole (B20620) core, have shown cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, inducing apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels. nih.gov Another study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes showed anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com While direct studies on 5-Methyl-2-morpholinobenzo[d]oxazole are not available, these findings suggest that it would be a candidate for screening in similar oncology research models. Future research should involve testing its efficacy against a panel of cancer cell lines and, if promising, in xenograft models to evaluate its in vivo antitumor activity.
Interactive Table: Examples of Anticancer Activity in Related Oxazole/Benzoxazole Derivatives
| Compound Class | Cancer Cell Line | Observed Effect |
| 5-(carbamoylmethylene)-oxazolidin-2-ones | MCF-7, HeLa | Cytotoxicity, Apoptosis Induction |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complexes | HT29, A549 | Anticancer Activity |
| Oxazolo[5,4-d]pyrimidines | A549, MCF7, LoVo, HT29 | Potential Anticancer Agents |
Infectious Disease Models (e.g., bacterial, fungal, viral, mycobacterial)
The benzoxazole moiety is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net Numerous synthetic benzoxazole derivatives have been reported to exhibit a wide spectrum of activity against various pathogens.
Antibacterial Activity: Derivatives of benzoxazole have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain 2-substituted benzoxazoles have demonstrated potent activity against Staphylococcus aureus and Escherichia coli. researchgate.net The morpholine (B109124) group, present in this compound, has also been incorporated into compounds designed to enhance the activity of existing antibiotics against multidrug-resistant bacteria. mdpi.com
Antifungal Activity: The azole group, which includes oxazoles, is a cornerstone of antifungal therapy. mdpi.com Benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have shown significant antifungal activity, with the potency being influenced by the length of alkyl chains attached to the core structure. mdpi.com This suggests that the lipophilicity and steric bulk of substituents on the benzoxazole ring, such as the methyl and morpholine groups in the title compound, could be critical for any potential antifungal action.
Antiviral Activity: The oxazole scaffold has been explored for its antiviral potential. nih.gov For instance, novel (5-oxazolyl)phenyl amine derivatives have shown potent in vitro activity against the Hepatitis C virus (HCV) and Coxsackie viruses. nih.gov Oxazole-based macrocycles have also been identified as potential anti-coronaviral agents targeting the main protease of SARS-CoV-2. nih.gov
Antimycobacterial Activity: Benzimidazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.gov Given the structural similarities, benzoxazoles like this compound could be evaluated in mycobacterial disease models.
Future preclinical studies should assess the minimal inhibitory concentration (MIC) of this compound against a diverse panel of pathogenic bacteria, fungi, viruses, and mycobacteria.
Interactive Table: Antimicrobial Spectrum of Related Benzoxazole Derivatives
| Pathogen Type | Example Organism | Activity in Related Compounds |
| Gram-positive Bacteria | Staphylococcus aureus | Potent Inhibition |
| Gram-negative Bacteria | Escherichia coli | Potent Inhibition |
| Fungi | Candida albicans | Antifungal Activity |
| Viruses | Hepatitis C Virus (HCV) | Potent Antiviral Activity |
| Mycobacteria | Mycobacterium tuberculosis | Antimycobacterial Activity |
Neurodegenerative and Neurological Disorder Models
Recent research has implicated the modulation of certain enzymes in the pathophysiology of neurodegenerative diseases like Parkinson's disease. researchgate.net Oxazole-based compounds have been discovered as nonpeptidic inhibitors of prolyl oligopeptidase (PREP), which is linked to neurodegenerative processes. researchgate.net These compounds have shown disease-modifying effects in animal models of Parkinson's disease by reducing α-synuclein aggregation and oxidative stress. researchgate.net Although this research is for a different class of oxazoles, it opens an avenue for exploring the neuroprotective potential of other oxazole derivatives, including this compound, in relevant preclinical models of neurodegeneration.
Inflammatory Disease Models
The benzoxazole nucleus is present in several compounds with anti-inflammatory properties. globalresearchonline.net A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized and showed significant protection against carrageenan-induced paw edema in in vivo models, a common screening method for acute inflammation. globalresearchonline.net The anti-inflammatory activity of some oxadiazole derivatives, which also contain an azole ring, has been linked to the reduction of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov These findings provide a rationale for investigating this compound in preclinical models of inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease models.
Synergistic Effects of this compound with Other Bioactive Compounds
The combination of a novel compound with existing drugs can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance. For example, morpholine-containing 5-arylideneimidazolones have been shown to enhance the activity of antibiotics against multidrug-resistant bacteria. mdpi.com While no studies have specifically investigated the synergistic effects of this compound, this is a promising area for future research. Preclinical studies could explore its combination with standard-of-care chemotherapeutic agents, antibiotics, or anti-inflammatory drugs to identify potential synergistic interactions.
Prodrug Strategies and Advanced Delivery System Research (preclinical, theoretical)
Prodrug strategies and advanced delivery systems are employed to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. For compounds with suboptimal properties like poor solubility or rapid metabolism, conversion into a prodrug can enhance bioavailability and targeted delivery. While no specific prodrug strategies have been reported for this compound, general principles can be applied. For instance, if the compound exhibits poor water solubility, hydrophilic moieties could be temporarily attached to create a more soluble prodrug that is enzymatically cleaved to the active compound in vivo. nih.gov Similarly, encapsulation in nanoparticles or liposomes could be explored in preclinical settings to improve its delivery to specific tissues, such as tumors or sites of inflammation. These are theoretical considerations that would require experimental validation.
Emerging Research Areas for Benzoxazole Scaffolds
The versatility of the benzoxazole core has enabled its exploration in numerous therapeutic areas, with several emerging fields showing significant promise.
Anticancer Agents: Benzoxazole derivatives are being actively investigated for their antiproliferative properties. hoffmanchemicals.com They have shown potential in targeting key proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. hoffmanchemicals.com The structural framework of benzoxazoles makes them privileged scaffolds for developing novel anticancer agents. hoffmanchemicals.com Research has demonstrated that certain benzoxazole derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast and lung cancer. arctomsci.com
Anti-inflammatory and Anti-Psoriatic Drugs: The anti-inflammatory potential of benzoxazole derivatives is a significant area of research. Studies have shown that compounds incorporating this scaffold can modulate the activity of T-lymphocytes, which play a role in inflammatory conditions like psoriasis. For instance, certain benzoxazole derivatives have demonstrated anti-psoriatic effects in preclinical models, reducing inflammation and skin abnormalities associated with the disease.
Neuroprotective and Anti-Alzheimer's Agents: There is growing interest in the application of benzoxazole derivatives for neurodegenerative diseases. Some derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The ability of the benzoxazole scaffold to be incorporated into molecules that can cross the blood-brain barrier makes it an attractive starting point for the development of new treatments for neurological disorders. hoffmanchemicals.com
Antimicrobial and Agrochemical Applications: Beyond human therapeutics, benzoxazole and its bioisostere, benzothiazole (B30560), are being explored for their broad-spectrum biological activities in agriculture. These compounds have shown potential as antibacterial, antiviral, and herbicidal agents. The stable and easily modifiable structure of the benzoxazole scaffold makes it a valuable platform for the discovery of new agrochemicals.
Table 1: Selected Preclinical Research on Benzoxazole Derivatives
| Research Area | Derivative Type | Key Findings |
|---|---|---|
| Anticancer | Benzoxazole-linked pyrazole (B372694) hybrids | Demonstrated strong VEGFR-2 inhibition, suggesting potential as antiproliferative agents. hoffmanchemicals.com |
| Anti-inflammatory | 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester (MCBA) | Reduced erythema, thickness, and desquamation in a mouse model of psoriasis. |
| Anti-Alzheimer's | Benzoxazole-oxadiazole analogues | Acted as potent inhibitors of both AChE and BuChE in vitro. |
| Antimicrobial | General benzoxazole derivatives | Showed a wide range of biological activities including antimicrobial properties. arctomsci.com |
Gaps in Current Research and Future Perspectives for this compound Derivatives
Despite the extensive research into the broader benzoxazole scaffold, there is a significant and notable gap in the scientific literature concerning the specific compound This compound . A thorough review of existing research reveals a lack of published studies on its synthesis, characterization, and biological evaluation. This absence of data represents a major gap in the current understanding of the potential of this particular derivative.
The future research on this compound and its derivatives should be directed at filling this void. The initial steps should involve the development of efficient synthetic routes to produce sufficient quantities of the compound for biological screening.
Given the known activities of other benzoxazole derivatives, several promising avenues for future investigation can be proposed:
Anticancer Activity: Future studies could focus on synthesizing a library of derivatives of this compound and screening them for cytotoxic activity against a panel of human cancer cell lines. The methyl and morpholino substituents could be modified to explore structure-activity relationships (SAR) and optimize potency.
Anti-inflammatory Properties: Drawing from the established anti-inflammatory potential of the benzoxazole scaffold, investigating the ability of this compound derivatives to inhibit key inflammatory mediators, such as cyclooxygenases (COX) and lipoxygenases (LOX), would be a logical next step.
Neuropharmacological Potential: Considering the emergence of benzoxazoles as neuroprotective agents, future research could explore the potential of this compound derivatives to modulate neurotransmitter systems or protect against neurotoxicity in models of neurodegenerative diseases.
Kinase Inhibition: Many successful drugs target protein kinases. The benzoxazole scaffold can serve as a core for designing kinase inhibitors. Future work could involve computational modeling to predict the binding of this compound derivatives to various kinase targets, followed by in vitro validation.
Conclusion and Outlook
Summary of Key Research Findings for 5-Methyl-2-morpholinobenzo[d]oxazole and Related Benzoxazoles
The benzoxazole (B165842) scaffold is a prominent heterocyclic structure in the field of drug discovery, with both naturally occurring and synthetic variations demonstrating a wide array of biological activities. nih.gov This class of compounds has been extensively studied, leading to the development of several drugs for various diseases, and numerous derivatives are currently in clinical trials or early-stage research. nih.gov The core structure's relative stability and the potential for functionalization at its reactive sites make it a versatile starting point for creating complex, bioactive molecules. wikipedia.org
Research into benzoxazole derivatives has revealed their potential as antiproliferative, anti-inflammatory, and antimicrobial agents. nih.govnih.gov For instance, certain benzoxazole analogues have shown significant anticancer effects on various carcinoma cell lines, including colon, breast, lung, liver, and brain cancer cells. nih.gov Some of these compounds are believed to act as prodrugs, with their metabolites exhibiting potent agonistic activity on the aryl hydrocarbon receptor (AhR), which in turn induces the expression of cytochrome P450 CYP1A1 and leads to anticancer activity. nih.gov
In the context of infectious diseases, benzoxazole derivatives have been identified as potent inhibitors of enzymes crucial for parasite survival, such as Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH). nih.govacs.org Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the benzoxazole ring for potent inhibitory activity. nih.govacs.org For example, small heteroaromatic substituents at the 2-position of the benzoxazole are often required for high potency. acs.org
While specific research on This compound is not extensively documented in the provided search results, its structural features—a methyl group at the 5-position and a morpholine (B109124) ring at the 2-position—can be analyzed based on the broader understanding of benzoxazoles. The morpholine moiety is a common substituent in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and to explore interactions with biological targets. The methyl group's position could influence the electronic properties and metabolic stability of the compound.
Interactive Data Table of Related Benzoxazole Derivatives and their Activities:
| Compound/Derivative Class | Key Research Finding | Reference |
| General Benzoxazoles | Wide range of biological activities including antiproliferative and anti-inflammatory. nih.gov | nih.gov |
| Phortress Analogues | Anticancer activity through AhR agonism and CYP1A1 induction. nih.gov | nih.gov |
| CpIMPDH Inhibitors | Potent and selective inhibition of a key parasitic enzyme. nih.govacs.org | nih.govacs.org |
| 2-Substituted Benzoxazoles | Substituents at the 2-position are critical for potent biological activity. acs.orgnih.gov | acs.orgnih.gov |
Significance of the Compound and its Class in Contemporary Medicinal Chemistry Research
The benzoxazole heterocycle is of considerable significance in modern medicinal chemistry due to its proven track record in drug development and its versatile nature as a scaffold for new therapeutic agents. nih.govnih.gov The interest of the scientific community in novel, biologically active compounds containing the benzoxazole core remains high, as evidenced by the continuous stream of research in this area. nih.gov
The significance of this class of compounds stems from several key aspects:
Broad Biological Spectrum: Benzoxazoles have demonstrated efficacy against a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions. nih.gov This versatility makes them attractive candidates for drug discovery programs targeting various therapeutic areas.
Structural Versatility: The benzoxazole ring system can be readily modified at multiple positions, allowing for fine-tuning of its pharmacological and pharmacokinetic properties. unibg.it This adaptability is crucial for optimizing lead compounds into viable drug candidates.
Bioisosteric Replacement: The benzoxazole nucleus is often used as a bioisostere for other heterocyclic systems, such as benzothiazole (B30560) or benzimidazole (B57391), in efforts to improve a compound's biological activity, selectivity, or metabolic profile. wikipedia.orgnih.gov
Target Interaction: The benzoxazole moiety can engage in various key interactions with biological targets, including receptors and enzymes, which is a fundamental aspect of its therapeutic potential. nih.gov
For This compound , its significance lies in the combination of the privileged benzoxazole core with the well-established morpholine substituent. This combination suggests the potential for favorable drug-like properties and the possibility of targeting a range of biological pathways. The exploration of such derivatives contributes to the expansion of the chemical space around the benzoxazole scaffold, potentially leading to the discovery of new and improved therapeutic agents.
Directions for Advanced Preclinical Investigation and Compound Optimization
Given the promising profile of the benzoxazole class, a structured approach for the advanced preclinical investigation and optimization of This compound can be proposed.
Advanced Preclinical Investigation:
In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets to identify its primary mechanism of action. This would include assays for anticancer, anti-inflammatory, and antimicrobial activities, areas where benzoxazoles have shown promise. nih.govnih.gov
Mechanism of Action Studies: Once a primary activity is identified, further studies should be conducted to elucidate the specific molecular mechanism. For example, if anticancer activity is observed, investigations into its effect on cell cycle, apoptosis, and specific signaling pathways would be warranted. nih.gov
ADME-Tox Profiling: A comprehensive in vitro assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential. This would include studies on metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against non-cancerous cell lines. acs.org
Compound Optimization:
Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken to understand the contribution of the methyl and morpholine groups to the observed biological activity. This would involve synthesizing and testing analogues with modifications at these positions. For instance, varying the substitution pattern on the benzene (B151609) ring or replacing the morpholine with other cyclic amines could provide valuable insights. nih.govacs.org
Lead Optimization: Based on the initial SAR and ADME-Tox data, lead optimization efforts can be initiated. The goal would be to enhance potency and selectivity while improving pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. acs.org
In Vivo Efficacy Studies: Promising optimized compounds should be advanced to in vivo models of disease to evaluate their efficacy and tolerability. For example, if the compound shows potent anticancer activity in vitro, its effect on tumor growth could be assessed in xenograft models. acs.org
The exploration of This compound and its derivatives holds the potential to contribute to the rich and ever-expanding field of benzoxazole-based medicinal chemistry. A thorough and systematic investigation is key to unlocking its therapeutic potential.
Q & A
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodology : Detect impurities (e.g., nitro intermediates) via LC-MS/MS with a detection limit <0.1%. Use orthogonal methods (e.g., -NMR vs. HRMS) to resolve discrepancies in elemental analysis .
Q. Tables
| Key Synthetic Parameters | Traditional Method | Green Method (Microwave) |
|---|---|---|
| Reaction Time | 12–24 hours | 0.5–2 hours |
| Yield (%) | 70–85 | 85–95 |
| Solvent Waste (E-factor) | 15–20 | 2–5 |
| Energy Consumption (kWh/mol) | 8–10 | 1–3 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
